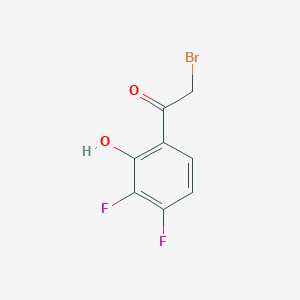

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one typically involves the bromination of 1-(3,4-difluoro-2-hydroxyphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones.

Oxidation: Formation of 2-bromo-1-(3,4-difluoro-2-oxophenyl)ethanone.

Reduction: Formation of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties. The presence of the difluorophenyl group may enhance the compound's bioactivity by improving its lipophilicity and metabolic stability.

Case Study: Anticancer Activity

Research has indicated that phenolic compounds can exhibit significant anticancer effects. A study focused on related compounds showed that modifications in the phenolic structure could lead to increased cytotoxicity against various cancer cell lines. Further investigation into this compound could reveal similar or enhanced activities.

Material Science

The unique chemical structure of this compound also positions it as a candidate for applications in material science, particularly in the development of advanced materials with specific optical or electronic properties.

Example: Organic Electronics

Fluorinated compounds are often utilized in organic electronics due to their favorable electronic properties. The incorporation of this compound into polymer matrices could lead to enhanced charge transport characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Environmental Studies

The environmental impact of pharmaceuticals and their metabolites is an ongoing area of research. The stability and degradation pathways of compounds like this compound in aquatic systems can provide insights into their environmental persistence and potential ecological risks.

Research Focus: Degradation Pathways

Studies examining the degradation pathways of similar brominated compounds have shown that they can undergo photodegradation or biotransformation in aquatic environments. Investigating these pathways for this compound could help assess its environmental safety.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Investigated for anti-inflammatory and anticancer properties | Possible enhancement of bioactivity |

| Material Science | Potential use in organic electronics | Improved electronic properties |

| Environmental Studies | Assessment of degradation pathways in aquatic systems | Insights into environmental persistence |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1621375-69-6

- Molecular Formula : C₈H₅BrF₂O₂

- Molecular Weight : 251.03 g/mol

- Structure : Features a brominated acetyl group (2-bromoethan-1-one) attached to a 3,4-difluoro-2-hydroxyphenyl ring. The hydroxyl group at the 2-position and fluorine atoms at the 3- and 4-positions create a unique electronic and steric profile .

Synthesis :

The compound is synthesized via bromination of precursor ketones under controlled conditions. For example, analogous brominated ketones (e.g., 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one) are prepared using bromine (Br₂) in ether or chloroform, followed by purification via flash chromatography .

Applications :

Primarily used as an intermediate in organic synthesis, particularly for:

- Antioxidant derivatives: Serves as a precursor for dithiocarbamic flavanones, which exhibit radical-scavenging activity .

- Pharmaceutical agents : Structural analogs are key intermediates in adrenaline-type drugs and 5-HT6 receptor ligands .

Physical Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and thermal degradation .

- Hazard Profile : Classified as a Category 6.1 toxicant (UN# 2811) with acute toxicity (H301, H311, H331) .

Structural Analogues and Substituent Effects

The biological and chemical properties of brominated aryl ketones are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis:

Toxicity and Handling

- The 3,4-difluoro-2-hydroxyphenyl derivative has a higher hazard rating (H341: Suspected of genetic defects) compared to non-hydroxylated analogs like 2-bromo-1-(4-trifluoromethylphenyl)ethan-1-one .

- Storage requirements are stricter for hydroxyl-containing derivatives (inert atmosphere needed) due to oxidative instability .

Biological Activity

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one (CAS No. 1621375-69-6) is an organic compound with potential biological activities. Its molecular structure, characterized by a bromo substituent and difluoro and hydroxy groups on the phenyl ring, suggests diverse interactions within biological systems. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| IUPAC Name | 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

A study exploring similar compounds found that derivatives with hydroxy and halogen substituents displayed significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as bromine and fluorine, enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Case Study:

In vitro assays demonstrated that compounds structurally related to this compound exhibited IC₅₀ values lower than established chemotherapeutics like doxorubicin. This suggests a promising role in cancer treatment protocols .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research indicates that similar phenolic compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Research Findings:

A comparative study on phenolic compounds revealed that those with multiple halogen substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Enhances lipophilicity and membrane penetration |

| Fluorine (F) | Increases metabolic stability and potency |

| Hydroxy (OH) | Contributes to hydrogen bonding with biological targets |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one, and what reaction conditions optimize yield and purity?

Methodological Answer: A common approach involves bromination of the parent ketone using HBr in acetic acid under controlled heating (70–80°C). For example, analogous bromo-ketones are synthesized by reacting the acetophenone derivative with bromine in HBr/AcOH, followed by purification via ether washing and recrystallization . Key factors include maintaining stoichiometric control of bromine to avoid over-bromination and using inert atmospheres to prevent oxidation of sensitive hydroxyl groups. Yield optimization (e.g., 93% in analogous compounds) requires precise temperature control and reaction monitoring via TLC .

Q. How should researchers characterize the crystal structure of this compound, and which software tools are validated for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 305 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the bromine and fluorine positions. SHELX programs (e.g., SHELXL) are widely used for refinement, offering robust handling of heavy atoms like bromine and anisotropic displacement parameters. The R-factor should be ≤0.05, with mean C–C bond deviations <0.01 Å for high confidence .

Q. What spectroscopic techniques are critical for confirming the molecular structure, and how should data discrepancies be resolved?

Methodological Answer:

- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad ~10 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 265).

Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) may arise from dynamic effects like keto-enol tautomerism. Cross-validation with SC-XRD or computational modeling (DFT) resolves such issues .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the bromo-ketone group in nucleophilic substitution reactions?

Methodological Answer: The 3,4-difluoro substituents enhance the electrophilicity of the carbonyl carbon by stabilizing the transition state via inductive effects. This accelerates nucleophilic attack (e.g., by amines or thiols) at the α-carbon adjacent to bromine. Kinetic studies using F NMR or computational tools (e.g., Gaussian) quantify this effect. For example, Hammett constants (σ) for fluorine (~0.54) predict rate enhancements compared to non-fluorinated analogs .

Q. What experimental strategies mitigate hydrolysis of the bromo-ketone group during aqueous-phase reactions, and how is stability assessed?

Methodological Answer:

- Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to minimize water contact.

- Acid Scavengers : Add molecular sieves or triethylamine to neutralize HBr byproducts.

- Stability Assays : Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under varying pH (2–10). Accelerated stability studies at 40°C/75% RH predict shelf-life .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions involving this bromo-ketone?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model transition states to predict preferential coupling sites. For example, the bromine atom’s position and fluorine’s ortho-directing effects influence Suzuki-Miyaura coupling outcomes. Validate predictions with Pd-catalyzed reactions using aryl boronic acids, comparing experimental vs. theoretical product ratios .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data regarding hydrogen bonding in the hydroxyl group?

Methodological Answer: SC-XRD may show intermolecular O-H···O bonds (2.6–2.8 Å), while IR suggests intramolecular H-bonding (sharp vs. broad peaks). Resolve by:

- Variable-temperature NMR to detect dynamic H-bonding.

- Hirshfeld surface analysis (CrystalExplorer) quantifying intermolecular interactions.

- Solvent polarity studies: Polar solvents disrupt intermolecular bonds, altering spectroscopic profiles .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound given its corrosive and reactive hazards?

Methodological Answer:

- Storage : Keep at 0–6°C in amber glass under nitrogen to prevent bromine liberation.

- PPE : Use acid-resistant gloves (e.g., nitrile) and fume hoods.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb via vermiculite.

- Transport : Classify as UN 3261 (Corrosive Solid, Acidic, Organic) with Packing Group II .

Properties

IUPAC Name |

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRCQCWWMQRSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.